molecular formula C17H13NO B15025130 (3Z)-3-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15025130
M. Wt: 247.29 g/mol
InChI Key: MREAOFDYHRBSRT-KXUQTAPDSA-N
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Description

(3Z)-3-[(2E)-3-Phenylprop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a phenylprop-2-en-1-ylidene group attached to a dihydroindolone core. The compound’s distinct configuration and functional groups make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2E)-3-Phenylprop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-phenylprop-2-enal with 2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2E)-3-Phenylprop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylprop-2-en-1-ylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3Z)-3-[(2E)-3-Phenylprop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2E)-3-Phenylprop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Another indole derivative with potential anticancer properties.

    3-Phenylprop-2-en-1-ol: A simpler compound with similar structural features but different reactivity.

    2,3-Dihydro-1H-indol-2-one: The core structure of the compound, which can be modified to produce various derivatives.

Uniqueness

(3Z)-3-[(2E)-3-Phenylprop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

(3Z)-3-[(E)-3-phenylprop-2-enylidene]-1H-indol-2-one

InChI

InChI=1S/C17H13NO/c19-17-15(14-10-4-5-12-16(14)18-17)11-6-9-13-7-2-1-3-8-13/h1-12H,(H,18,19)/b9-6+,15-11-

InChI Key

MREAOFDYHRBSRT-KXUQTAPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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